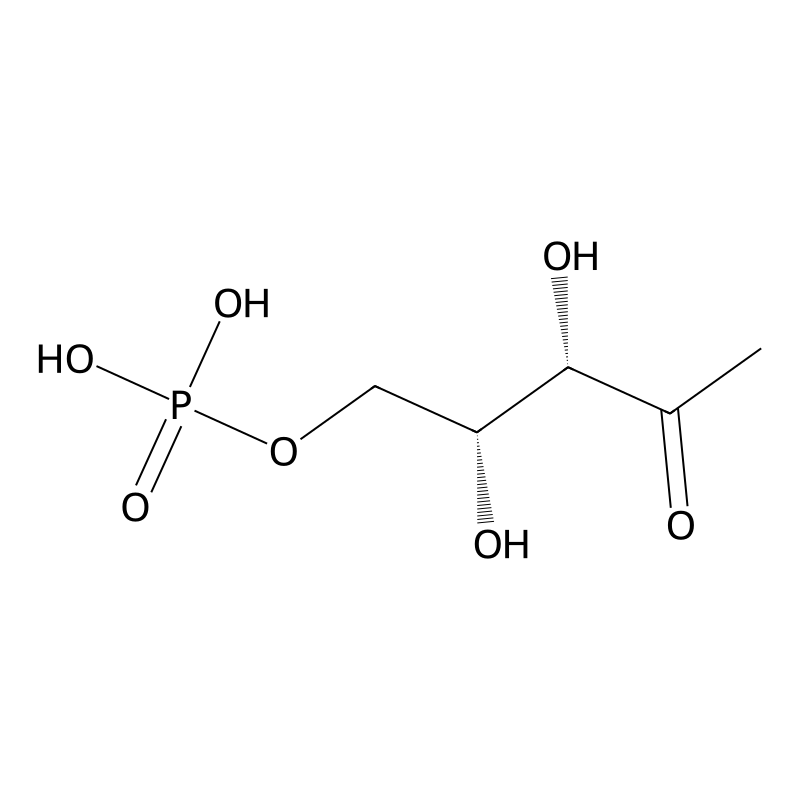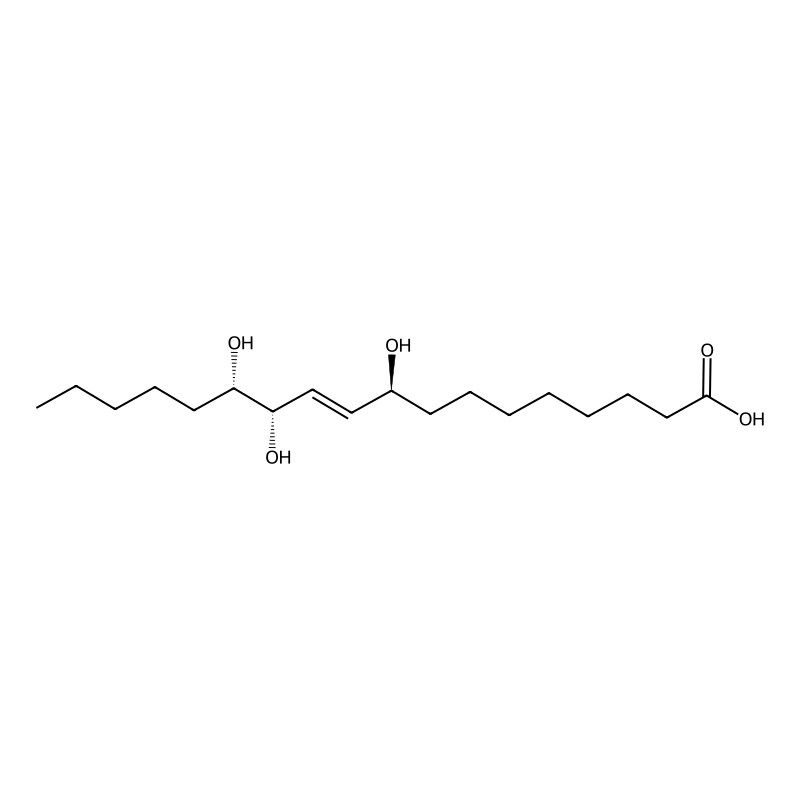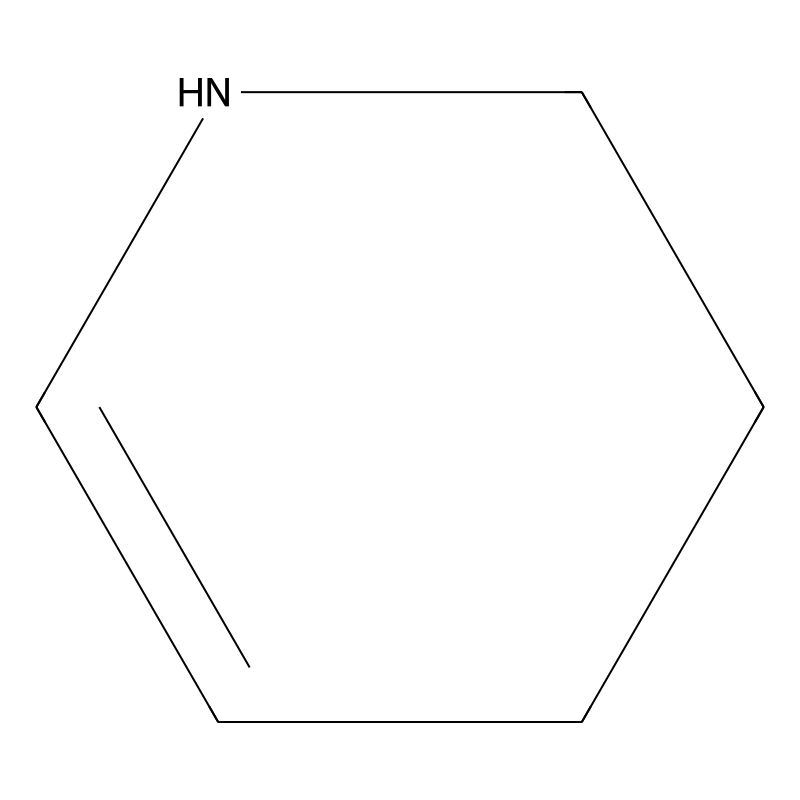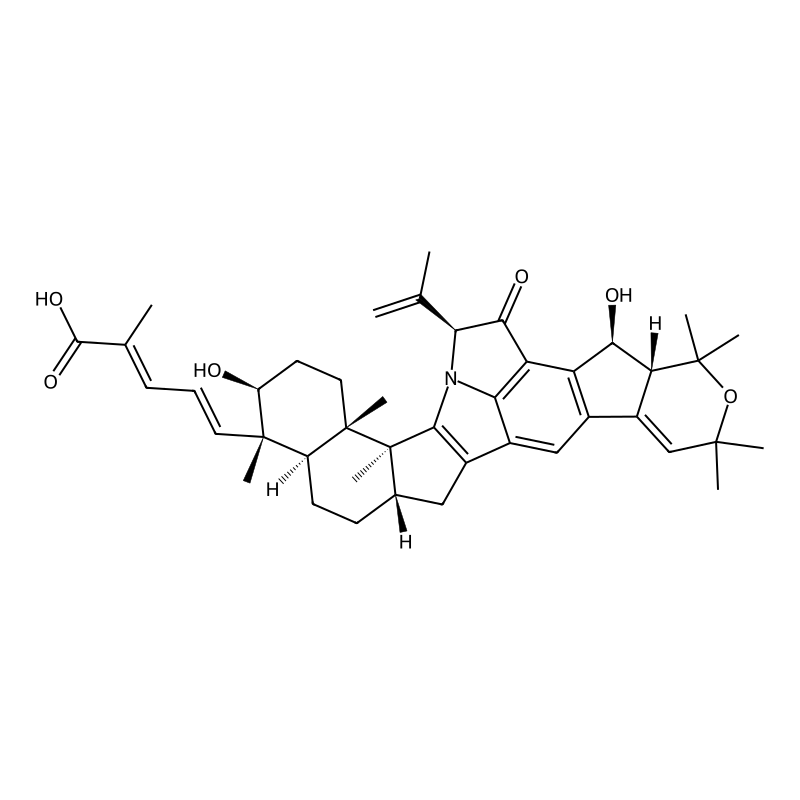Boc-Ala-OH-15N
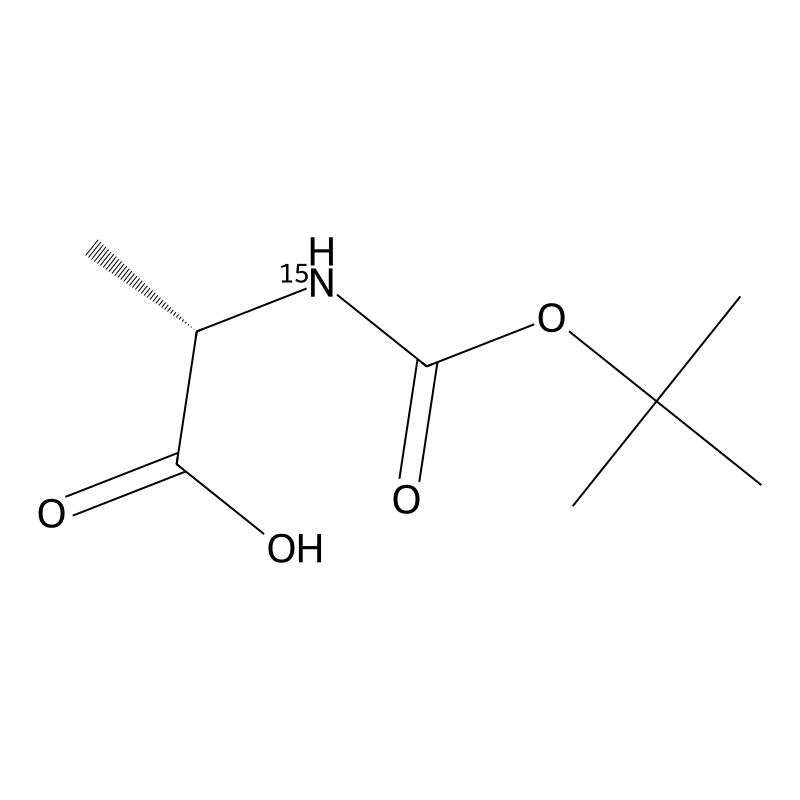
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis:
Boc-Ala-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-alanine-15N or L-Alanine-15N, is a key building block used in peptide synthesis. The "Boc" group refers to a protecting group that shields the amino group (NH2) of the L-alanine molecule during peptide chain assembly. This allows for the controlled formation of peptide bonds between specific amino acids. The presence of the nitrogen-15 isotope (15N) makes this specific version of alanine a valuable tool for researchers using nuclear magnetic resonance (NMR) spectroscopy.
Protein Structure and Function Studies:
By incorporating Boc-Ala-OH-15N into specific positions within a peptide or protein sequence, researchers can use NMR spectroscopy to study the structure and dynamics of these molecules. The 15N isotope provides a distinct signal in the NMR spectrum, allowing scientists to probe the local environment and interactions of the labeled amino acid residue within the protein. This information is crucial for understanding how proteins fold, interact with other molecules, and carry out their biological functions.
Isotope Labeling for Metabolic Studies:
Boc-Ala-OH-15N can also be used to create isotopically labeled proteins for studying metabolic pathways. By incorporating the 15N isotope into the amino acid backbone, researchers can track the fate of the labeled protein within the cell or organism using various analytical techniques, such as mass spectrometry. This allows them to investigate protein turnover, degradation rates, and interactions with other molecules involved in metabolism.
Boc-Ala-OH-15N, also known as N-Boc-L-alanine-15N, is a stable isotopic derivative of L-alanine, where the nitrogen atom is labeled with the stable isotope nitrogen-15. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. The chemical formula for Boc-Ala-OH-15N is CHNO, with a molecular weight of approximately 158.17 g/mol. The presence of the nitrogen-15 isotope provides unique properties for studies involving nitrogen metabolism and tracking in biological systems.
Boc-Ala-OH-15N itself does not have a specific mechanism of action. Its primary function is as a building block for the synthesis of isotopically labeled peptides. These labeled peptides can then be used in various studies to investigate protein structure, dynamics, and interactions with other molecules using NMR spectroscopy. The 15N isotope provides a sensitive probe for these studies.
Boc-Ala-OH-15N is likely to exhibit similar safety hazards as Boc-Ala-OH:
- Mild irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
- Potential allergen: May cause allergic reactions in some individuals [].
- Standard laboratory precautions: Handle with gloves and proper ventilation following standard laboratory safety protocols [].
- Deprotection: Removal of the Boc group using trifluoroacetic acid or hydrochloric acid.
- Peptide Bond Formation: Reacting with activated carboxylic acids to form dipeptides or longer peptides.
- Coupling Reactions: Utilizing coupling agents like carbodiimides to facilitate the formation of peptide bonds.
These reactions are crucial for synthesizing complex peptides and proteins in laboratory settings .
Boc-Ala-OH-15N itself may not exhibit significant biological activity, but its derivatives and the parent compound L-alanine play essential roles in biological systems. L-alanine is a non-essential amino acid involved in protein synthesis and metabolism. It serves as a building block for proteins and is also involved in glucose metabolism through gluconeogenesis. The incorporation of nitrogen-15 allows researchers to trace metabolic pathways and understand nitrogen dynamics in various biological processes .
The synthesis of Boc-Ala-OH-15N typically involves the following steps:
- Preparation of L-Alanine: Starting from commercially available L-alanine.
- Boc Protection: The amino group of L-alanine is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Nitrogen Labeling: Incorporation of nitrogen-15 can be achieved through specific synthetic routes that utilize labeled precursors or through isotopic exchange methods.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .
Boc-Ala-OH-15N has several applications, primarily in research and development:
- Peptide Synthesis: Used as a building block in the synthesis of peptides for research purposes.
- Isotope Labeling Studies: Useful in metabolic studies to trace nitrogen pathways in biological systems.
- Drug Development: Potentially applicable in developing new therapeutic peptides and understanding their mechanisms.
Interaction studies involving Boc-Ala-OH-15N often focus on its role as a substrate or building block in enzymatic reactions or peptide interactions. By incorporating nitrogen-15, researchers can utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study interactions at a molecular level, providing insights into enzyme specificity and reaction mechanisms .
Boc-Ala-OH-15N shares similarities with several related compounds, particularly other amino acids and their derivatives. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Boc-L-Alanine | CHNO | Standard form without isotopic labeling |
| Boc-D-Alanine | CHNO | D-enantiomer used for specific stereochemical studies |
| Boc-Glycine | CHNO | Glycine derivative, simpler structure |
| Boc-Leucine | CHNO | Larger side chain, impacts peptide properties |
Boc-Ala-OH-15N's uniqueness lies in its stable isotope labeling, enabling precise tracking of nitrogen within biological systems, which is not possible with its non-labeled counterparts .
Molecular Structure and Stereochemistry
N-tert-Butoxycarbonyl-L-alanine-15N represents a nitrogen-15 isotopically labeled derivative of the protected amino acid alanine, incorporating the tert-butoxycarbonyl protecting group at the amino terminus [1]. The compound maintains the characteristic L-configuration at the alpha carbon, preserving the stereochemical integrity of the natural amino acid [2]. The molecular structure features a central chiral carbon bearing an amino group protected by the bulky tert-butoxycarbonyl moiety, a methyl side chain characteristic of alanine, and a carboxylic acid functional group [1] [3].
The stereochemical configuration is designated as (2S), indicating the S-configuration at the alpha carbon position [2] [8]. This configuration is maintained through the isotopic labeling process, ensuring that the labeled compound retains the same three-dimensional arrangement as its unlabeled counterpart [1]. The tert-butoxycarbonyl group adopts a conformation that minimizes steric interactions while providing effective protection of the amino functionality [4].
The nitrogen-15 isotope substitution occurs specifically at the amino nitrogen that forms the carbamate linkage with the protecting group [1] [6]. This isotopic substitution does not alter the fundamental molecular geometry but provides distinct spectroscopic properties that enable tracking and analysis in nuclear magnetic resonance studies [6] [22]. The compound exhibits one defined stereocenter, maintaining the characteristic chirality essential for biological and synthetic applications [2].
Physicochemical Parameters and Constants
The physicochemical properties of N-tert-Butoxycarbonyl-L-alanine-15N are characterized by systematic measurements that reflect both the intrinsic properties of the alanine derivative and the subtle effects of isotopic substitution [1] [3] [4]. The molecular weight increases from 189.21 grams per mole in the unlabeled compound to 190.20 grams per mole due to the nitrogen-15 substitution [1] [2].
| Property | Value | Reference Conditions |
|---|---|---|
| Molecular Weight | 190.20 g/mol | - |
| Melting Point | 79-83°C | Literature value |
| Boiling Point | 320.9±25.0°C | Predicted |
| Density | 1.1±0.1 g/cm³ | Room temperature |
| Optical Activity | -23° (c=2, acetic acid) | 20°C, D-line |
| Predicted pKa | 4.02±0.10 | Aqueous solution |
| Flash Point | 147.9±23.2°C | Standard conditions |
The optical activity shows a slight difference from the unlabeled compound, measuring -23° compared to -25.5° for the natural abundance material [1] [4]. This variation reflects the isotope effect on the molecular vibrations and electronic environment surrounding the chiral center [21]. The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide and methanol, with limited aqueous solubility due to the hydrophobic tert-butyl groups [3].
The vapor pressure remains extremely low at 0.0±1.5 mmHg at 25°C, indicating minimal volatility under standard laboratory conditions [3]. The logarithm of the partition coefficient (LogP) approximates 1.1, suggesting moderate lipophilicity characteristic of protected amino acid derivatives [3]. The molecule contains two hydrogen bond donors and four hydrogen bond acceptors, with four rotatable bonds contributing to conformational flexibility [3] [8].
Isotopic Enrichment Specifications
The isotopic enrichment of N-tert-Butoxycarbonyl-L-alanine-15N represents a significant enhancement over natural abundance nitrogen-15 levels [1] [6] [14]. Natural nitrogen-15 occurs at approximately 0.364% abundance in environmental samples, making the enriched compound substantially more detectable in analytical applications [14].
| Specification Parameter | Value | Standard |
|---|---|---|
| Isotope | Nitrogen-15 (¹⁵N) | - |
| Enrichment Level | ≥98 atom % | Commercial standard |
| Chemical Purity | ≥99% | Chromatographic purity |
| Natural Abundance | 0.364% | Environmental reference |
| Mass Shift | +1 Dalton | Relative to ¹⁴N |
| Nuclear Spin | I = 1/2 | NMR active |
The high enrichment level of at least 98 atom percent nitrogen-15 ensures excellent signal-to-noise ratios in nuclear magnetic resonance spectroscopy applications [6] [22]. This enrichment level significantly exceeds the detection thresholds required for most analytical techniques, enabling sensitive detection and quantification in biological systems [13] [15]. The isotopic purity is maintained through careful synthetic procedures and quality control measures during production [6].
Mass spectrometric analysis readily distinguishes the nitrogen-15 labeled compound from its natural abundance counterpart through the characteristic one-dalton mass shift [1] [13]. The nitrogen-15 nucleus possesses a nuclear spin of 1/2, making it highly suitable for nuclear magnetic resonance studies with favorable relaxation properties compared to nitrogen-14 [22] [23]. This isotopic substitution enables direct observation of nitrogen environments in complex molecular systems without the quadrupolar relaxation effects associated with nitrogen-14 [22].
Comparative Analysis with Non-Labeled Boc-Ala-OH Analogs
The comparison between N-tert-Butoxycarbonyl-L-alanine-15N and its unlabeled analog reveals subtle but measurable differences attributable to isotopic effects [18] [21]. The primary distinction lies in the molecular weight increase of 0.99 grams per mole, corresponding to the mass difference between nitrogen-15 and nitrogen-14 [1] [18].
| Property | Unlabeled Compound | Nitrogen-15 Labeled | Difference |
|---|---|---|---|
| Molecular Weight (g/mol) | 189.21 | 190.20 | +0.99 |
| CAS Registry Number | 15761-38-3 | 139952-87-7 | Different |
| Optical Rotation | -25.5° | -23° | +2.5° |
| Density | 1.1 g/cm³ | Slightly higher | Isotope effect |
| Storage Requirements | -20°C | 2-8°C | More stringent |
The optical rotation shows a measurable difference, with the nitrogen-15 labeled compound exhibiting -23° compared to -25.5° for the unlabeled material [1] [4]. This variation reflects the isotope effect on molecular vibrations and the resulting impact on optical activity [21]. The isotopic substitution causes minimal changes in chemical reactivity, with both compounds showing equivalent behavior in peptide coupling reactions and protecting group manipulations [18] .
Bond dissociation energies involving the nitrogen-15 atom are slightly higher than those involving nitrogen-14, following the general trend observed for heavier isotopes [21] [27]. This effect manifests as increased thermal stability and slightly reduced reactivity toward nucleophilic attack at the carbamate carbonyl [21]. The difference in zero-point energy between the two isotopes contributes to these subtle variations in chemical behavior [21].
Nuclear magnetic resonance spectroscopy provides the most dramatic difference between the compounds, with the nitrogen-15 labeled material exhibiting characteristic signals in nitrogen-15 nuclear magnetic resonance spectra [22] [23]. The chemical shift of the nitrogen-15 nucleus in the carbamate environment appears at approximately 124.39 parts per million under standard conditions . This spectroscopic distinction enables selective detection and quantification of the labeled compound in complex mixtures [22].
Stability Profile Under Various Laboratory Conditions
The stability profile of N-tert-Butoxycarbonyl-L-alanine-15N encompasses multiple environmental factors that influence the compound's integrity during storage and handling [24] [26] [32]. Temperature represents the most critical factor affecting long-term stability, with recommended storage at 2-8°C providing optimal preservation of both chemical and isotopic integrity [6] [26].
| Condition | Stability Assessment | Degradation Mechanism | Recommendations |
|---|---|---|---|
| Temperature (2-8°C) | Excellent stability | Minimal degradation | Preferred storage |
| Temperature (RT) | Gradual degradation | Thermal decomposition | Avoid extended exposure |
| Humidity | Moisture sensitive | Hydrolysis reactions | Store with desiccant |
| pH (3-9) | Stable range | Minimal hydrolysis | Maintain neutral pH |
| pH (<3 or >9) | Rapid degradation | Acid/base catalyzed | Avoid extreme pH |
Thermal stability studies indicate that the compound remains stable indefinitely when stored at refrigerated temperatures, with measurable degradation occurring only after extended periods at room temperature [24] [32]. The tert-butoxycarbonyl protecting group exhibits characteristic acid-labile behavior, undergoing rapid cleavage in the presence of strong acids such as trifluoroacetic acid [30] [31]. This property is exploited in synthetic applications but requires careful pH control during storage and handling [31].
Moisture sensitivity represents another critical stability factor, as the compound can undergo hydrolysis reactions in the presence of water, particularly under acidic or basic conditions [28] [32]. The carbamate linkage shows moderate susceptibility to enzymatic hydrolysis, requiring consideration in biological applications where proteolytic enzymes may be present [28]. Storage under anhydrous conditions with appropriate desiccants significantly extends the compound's shelf life [32].
Light exposure produces minimal degradation under normal laboratory lighting conditions, though storage in amber vials or dark conditions is recommended as a precautionary measure [32]. The compound demonstrates good oxidative stability under atmospheric conditions, showing no significant degradation upon exposure to oxygen over extended periods [33]. Freeze-thaw cycles should be minimized to prevent physical stress that could accelerate degradation processes [32].





